molecular formula C13H15N3O2S2 B215473 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide

Cat. No. B215473
M. Wt: 309.4 g/mol
InChI Key: CEAQUIJPGSBKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide is a chemical compound that has been the focus of many scientific research studies. It is a thiadiazole derivative that has shown promising potential in various applications, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Glutaminase Inhibition

  • Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide, have been studied as inhibitors of kidney-type glutaminase (GLS). These compounds, including similar analogs, exhibit potential in inhibiting GLS, impacting the growth of certain cancer cells (Shukla et al., 2012).

Synthesis and Characterization

  • Novel derivatives of thiadiazole, such as N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide, have been synthesized and characterized, demonstrating the versatility and potential applications of thiadiazole compounds (Yu et al., 2014).

Anticancer and Antimicrobial Properties

  • A series of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have shown good antiviral and antibacterial activities. This suggests the potential use of these compounds in developing new antiviral and antibacterial agents (Tang et al., 2019).

Molecular Modeling and Pharmacological Evaluation

  • The synthesis and pharmacological evaluation of 1,3,4-Thiadiazoles as anti-inflammatory and analgesic agents have been explored. These studies include molecular modeling to understand the interaction with enzymes like COX-2 (Shkair et al., 2016).

Insecticidal Assessment

  • Novel heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against specific pests like Spodoptera littoralis (Fadda et al., 2017).

Antitrypanosomal Activity

  • Innovative thiadiazole derivatives have been developed for potential antitrypanosomal activity, showing promise in treating diseases caused by Trypanosoma brucei (Lelyukh et al., 2023).

Local Anaesthetic Activities

  • Research into 2-aminothiazole/thiadiazole analogues of lidocaine has uncovered their potential as local anaesthetic agents, highlighting another therapeutic application (Badiger et al., 2012).

properties

Product Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide

Molecular Formula

C13H15N3O2S2

Molecular Weight

309.4 g/mol

IUPAC Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide

InChI

InChI=1S/C13H15N3O2S2/c1-2-18-8-12-15-16-13(20-12)14-11(17)9-19-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16,17)

InChI Key

CEAQUIJPGSBKQW-UHFFFAOYSA-N

SMILES

CCOCC1=NN=C(S1)NC(=O)CSC2=CC=CC=C2

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)CSC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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